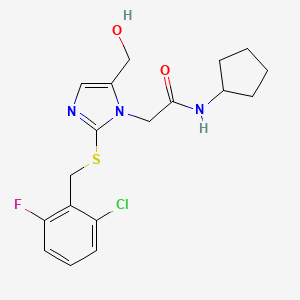
2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C18H21ClFN3O2S and its molecular weight is 397.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that may contribute to various biological activities. This article explores its biological activity, synthesis methods, and potential applications based on available research findings.
Chemical Structure and Properties
The compound has the molecular formula C16H19ClFN3O3S and a molecular weight of approximately 387.9 g/mol. The structural complexity includes an imidazole ring, a thioether linkage, and a hydroxymethyl group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉ClFN₃O₃S |
| Molecular Weight | 387.9 g/mol |
| CAS Number | 921820-65-7 |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : The imidazole ring is known for its antibacterial effects. Derivatives have shown efficacy against various bacterial strains, suggesting potential use in developing new antimicrobial agents .
- Inhibition of ACAT : Compounds with similar structures have been identified as potent inhibitors of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), which plays a role in cholesterol metabolism. This inhibition is relevant for treating conditions like atherosclerosis .
The mechanism of action for this compound likely involves interaction with specific biological targets, such as enzymes involved in lipid metabolism. The unique structure allows it to bind selectively to these targets, potentially altering their activity and affecting various biochemical pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of related compounds:
- Antibacterial Activity : In a study evaluating the antibacterial properties of imidazole derivatives, it was found that compounds with hydroxymethyl groups displayed enhanced activity against Gram-positive bacteria. This suggests that this compound may also exhibit similar effects.
- Cholesterol Metabolism : Another study focused on the role of ACAT inhibitors in managing cholesterol levels indicated that imidazole-based compounds could effectively lower cholesterol accumulation in macrophages, thereby reducing the risk of atherosclerosis . This highlights the potential therapeutic applications of this compound in cardiovascular diseases.
- Comparative Analysis : A comparative analysis with structurally similar compounds showed that those containing thioether linkages exhibited varying degrees of antimicrobial and anti-inflammatory activities. This reinforces the idea that the thioether group contributes significantly to the biological efficacy of such compounds.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Key steps may include:
- Formation of the imidazole ring.
- Introduction of the chlorobenzyl thioether group.
- Addition of the hydroxymethyl substituent.
- Final acetamide formation.
These steps can be optimized based on specific laboratory techniques and available reagents.
Propiedades
IUPAC Name |
2-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN3O2S/c19-15-6-3-7-16(20)14(15)11-26-18-21-8-13(10-24)23(18)9-17(25)22-12-4-1-2-5-12/h3,6-8,12,24H,1-2,4-5,9-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPZEQVNWTZPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=CN=C2SCC3=C(C=CC=C3Cl)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













